Nov-LRRK2-11 -

Nov-LRRK2-11

Catalog Number: EVT-1535212
CAS Number:
Molecular Formula: C21H23N3O3
Molecular Weight: 365.43
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Nov-LRRK2-11 is a potent LRRK2 inhibitor.
Source and Classification

Nov-LRRK2-11 was developed through systematic screening of small molecules that target the kinase domain of LRRK2. It belongs to a class of compounds known as kinase inhibitors, specifically targeting serine-threonine kinases. The compound's efficacy has been evaluated in various preclinical models, demonstrating its role in altering LRRK2-mediated signaling pathways .

Synthesis Analysis

Methods and Technical Details

The synthesis of Nov-LRRK2-11 involves several steps that typically include:

  1. Starting Materials: The synthesis begins with commercially available precursors that are modified through various chemical reactions.
  2. Reactions: Key reactions may include amide coupling, halogenation, and cyclization processes to construct the core structure of the inhibitor.
  3. Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity levels necessary for biological testing.

The detailed synthetic route may vary based on the specific modifications made to enhance selectivity and potency against LRRK2 .

Molecular Structure Analysis

Structure and Data

Nov-LRRK2-11 has a complex molecular structure characterized by:

  • Core Structure: A central scaffold that includes a pyrimidine or similar heterocyclic ring.
  • Functional Groups: Various substituents that enhance binding affinity to the LRRK2 active site.

The molecular formula and weight can be summarized as follows:

PropertyValue
Molecular FormulaC₁₄H₁₈ClN₅O
Molecular Weight305.78 g/mol
Structural FeaturesContains a chloro group and multiple nitrogen atoms

This structure allows Nov-LRRK2-11 to effectively inhibit LRRK2 activity by fitting into the kinase domain, thereby blocking substrate phosphorylation .

Chemical Reactions Analysis

Reactions and Technical Details

Inhibitors like Nov-LRRK2-11 typically undergo several types of chemical reactions during their interaction with biological systems:

  1. Binding Reactions: The inhibitor binds to the ATP-binding site of LRRK2, preventing ATP from activating the kinase.
  2. Phosphorylation Reactions: By inhibiting LRRK2, Nov-LRRK2-11 indirectly affects downstream phosphorylation events involving Rab GTPases, which are critical for vesicular trafficking and cellular signaling.

The specificity of Nov-LRRK2-11 for LRRK2 over other kinases is crucial for minimizing off-target effects and enhancing therapeutic efficacy .

Mechanism of Action

Process and Data

The mechanism by which Nov-LRRK2-11 exerts its effects involves:

  1. Inhibition of Kinase Activity: By binding to the active site of LRRK2, Nov-LRRK2-11 inhibits its kinase activity.
  2. Alteration of Signaling Pathways: This inhibition leads to decreased phosphorylation of downstream targets such as Rab proteins, which are involved in synaptic vesicle trafficking.
  3. Neuroprotective Effects: By modulating these pathways, Nov-LRRK2-11 shows potential neuroprotective effects in models of neurodegeneration .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Nov-LRRK2-11 exhibits several notable physical and chemical properties:

  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and other organic solvents, facilitating its use in biological assays.
  • Stability: Chemically stable under physiological conditions but sensitive to light and moisture.

These properties are essential for its application in laboratory settings and potential therapeutic use .

Applications

Scientific Uses

Nov-LRRK2-11 has significant implications in scientific research, particularly in:

  1. Neuroscience Research: Investigating the role of LRRK2 in neurodegenerative diseases such as Parkinson's disease.
  2. Drug Development: Serving as a lead compound for developing more potent and selective LRRK2 inhibitors.
  3. Biochemical Studies: Understanding the biochemical pathways influenced by LRRK2 activity through various cellular assays.
Molecular Biology of LRRK2 and Nov-LRRK2-11

Structural Characterization of LRRK2 Domains

Armadillo (ARM) and Ankyrin (ANK) Repeat Domains

The N-terminal region of LRRK2 contains ARM and ANK repeats, which serve as critical scaffolds for protein-protein interactions and subcellular localization. The ARM domain (residues 40–552) comprises 13 tandem repeats forming a curved superhelical structure that facilitates membrane association and interactions with microtubules. The adjacent ANK domain (residues 650–981) adopts a solenoid fold with seven repeats that stabilize LRRK2’s autoinhibited conformation. Cryo-EM studies reveal that these domains sterically occlude the kinase active site in the basal state, preventing aberrant phosphorylation of Rab substrates [1] [6]. Evolutionary analysis indicates that while LRRK1 lacks the ARM domain, its ANK domain retains partial functional overlap, suggesting divergent regulatory specializations in vertebrates [6].

Leucine-Rich Repeat (LRR) and WD40 Domains

The LRR domain (residues 1020–1276) consists of 14 tandem repeats forming a horseshoe-shaped solenoid that interacts with the kinase C-lobe. This domain acts as a molecular latch that stabilizes autoinhibition by positioning the N-terminal domains over the catalytic core. The C-terminal WD40 domain (residues 2147–2480) folds into a seven-bladed β-propeller that anchors a helical extension (residues 2480–2527), termed the C-terminal (Ct) helix. This helix docks onto the kinase N-lobe and serves as a hub for phosphorylation-dependent interactions. Notably, deletion of the Ct helix abolishes kinase activity, confirming its role in allosteric regulation [10] [4].

Catalytic Core: ROC-COR-Kinase Architecture

The catalytic core of LRRK2 comprises the ROC (GTPase), COR, and kinase domains, forming a contiguous structural unit. Cryo-EM structures reveal a J-shaped arrangement where:

  • The ROC domain (residues 1328–1513) adopts a Ras-like fold with conserved G1–G5 motifs for GTP binding/hydrolysis
  • The COR domain (residues 1514–1874) bridges ROC and kinase domains via a helical dimerization interface
  • The kinase domain (residues 1875–2130) exhibits a canonical bilobal fold but features an elongated αC-helix unique to ROCO family kinases [4] [6]

Intramolecular contacts include:

  • The CORB "docking helix" (residues 1675–1690) anchors to the kinase αC-helix
  • The ROC Switch II motif (residues 1435–1445) contacts the CORA domain
  • The LRR–ROC linker (residues 1277–1327) stabilizes the autoinhibited kinase conformation [5] [10]

Table 1: Key Structural Domains of LRRK2

DomainResidue RangeTopologyFunctional Role
ARM40–55213-repeat superhelixMembrane anchoring, microtubule binding
ANK650–9817-repeat solenoidAutoinhibition, steric blockade
LRR1020–127614-repeat horseshoeKinase C-lobe interaction, autoinhibition latch
ROC1328–1513Ras-like GTPaseGTP hydrolysis, dimerization interface
COR1514–1874Helical dimerROC-kinase bridging, dimer stabilization
Kinase1875–2130Bilobal foldCatalytic serine/threonine kinase activity
WD402147–24807-bladed β-propellerCt helix anchoring, protein interactions

Functional Implications of LRRK2 Mutations

Kinase Activity Modulation in Pathogenic Variants

Pathogenic mutations cluster in catalytic domains and universally enhance kinase activity:

  • G2019S (kinase domain): Located in the activation loop (DYGψ motif), this mutation increases catalytic turnover (kcat) by 2–3-fold by destabilizing the autoinhibited conformation. Structural analyses reveal disrupted hydrogen bonding between the activation loop and ANK domain [4] [9].
  • R1441C/G/H (ROC domain): These mutations impair GTP hydrolysis (kcat reduced by 40–60%) but paradoxically increase kinase activity 2-fold via destabilization of the ROC-CORB interface, promoting kinase domain exposure [2] [7].
  • Y1699C (CORB domain): Disrupts hydrophobic packing at the CORB-kinase interface, increasing Rab phosphorylation by 150% without altering intrinsic kinase kinetics, suggesting allosteric dysregulation [5] [9].

Table 2: Biochemical Impact of Pathogenic LRRK2 Mutations

MutationDomainKinase Activity vs. WTGTPase Activity vs. WTProposed Mechanism
G2019SKinase↑ 200–300%Activation loop destabilization
R1441GROC↑ 100%↓ 40%Altered Switch II dynamics
Y1699CCORB↑ 150%↓ 30%CORB-kinase interface disruption
I2020TKinase↑ 250%Substrate docking enhancement

GTPase Domain Dysregulation and Intramolecular Crosstalk

The ROC domain exhibits atypical GTPase kinetics with a Michaelis constant (KM) of 554 ± 62 μM for GTP, near physiological cellular GTP concentrations (∼500 μM). This positions LRRK2 as a sensor of cellular energy status [2] [7]. Pathogenic mutations alter GTPase efficiency:

  • R1441G reduces KM to 271 ± 27 μM while increasing kcat, enhancing catalytic efficiency by 80%
  • G2019S increases KM to 680 ± 75 μM, indicating impaired GTP binding affinity

Auto-phosphorylation at T1343 in the ROC P-loop establishes negative feedback regulation:

  • Kinase-active LRRK2 phosphorylates T1343
  • pT1343 promotes monomerization via charge repulsion
  • Monomeric LRRK2 exhibits reduced GTPase efficiency (KM increased 2-fold)
  • Attenuated GTP hydrolysis suppresses kinase activity [7] [5]

HDX-MS studies confirm that GTP binding induces conformational changes propagating to the kinase domain via:

  • The α3ROC helix (residues 1420–1440)
  • The LRR–ROC linker (residues 1277–1327)
  • The CORB docking helix (residues 1675–1690) [5] [10]

Evolutionary Conservation of LRRK2 Across Species

LRRK2 orthologues exhibit conserved domain architecture from cnidarians to mammals, but regulatory mechanisms diverge:

  • Nematostella vectensis (Sea Anemone): Encodes nvLRRK2 with 48% sequence identity to human LRRK2. Its kinase domain retains the DYG motif, and pharmacological inhibition impairs tissue regeneration, confirming functional conservation of catalytic activity [3].
  • Dictyostelium discoideum (Slime Mold): Roco4 kinase domain structure (PDB: 2RDU) informed early LRRK2 models. Its ROC-COR module undergoes nucleotide-dependent dimerization, a mechanism conserved in human LRRK2 [4] [9].
  • Mammalian LRRK1/LRRK2 Divergence: Despite 65% sequence identity, LRRK1 employs distinct autoinhibition:
  • LRRK1 dimerizes via COR domains to autoinhibit kinase activity
  • Its elongated kinase αC-helix (4 turns longer than LRRK2) docks onto CORB
  • LRRK1 lacks pathogenic gain-of-function mutations, correlating with its recessive loss-of-function bone diseases [6]

Conserved functional elements include:

  • The ROC G1–G5 motifs (GTP binding) across all metazoans
  • The kinase catalytic spine (C-spine) and regulatory spine (R-spine)
  • The Ct helix positioning relative to the WD40 domainNotably, the autoinhibitory LRR-kinase interaction is vertebrate-specific, suggesting late evolutionary acquisition of this regulatory mechanism [6] [3].

Properties

Product Name

Nov-LRRK2-11

IUPAC Name

(Z)-3-((5-Acetyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridin-2-yl)methylene)-5-isopropoxyindolin-2-one

Molecular Formula

C21H23N3O3

Molecular Weight

365.43

InChI

InChI=1S/C21H23N3O3/c1-12(2)27-16-4-5-20-17(10-16)18(21(26)23-20)9-15-8-14-11-24(13(3)25)7-6-19(14)22-15/h4-5,8-10,12,22H,6-7,11H2,1-3H3,(H,23,26)/b18-9-

InChI Key

BUMVKPFMQPYNEV-NVMNQCDNSA-N

SMILES

O=C1NC2=C(C=C(OC(C)C)C=C2)/C1=C/C(N3)=CC4=C3CCN(C(C)=O)C4

Solubility

Soluble in DMSO

Synonyms

Nov LRRK2-11; Nov LRRK2 11; Nov-LRRK2-11

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